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Tetramethylsilane - 75-76-3

Tetramethylsilane

Catalog Number: EVT-459397
CAS Number: 75-76-3
Molecular Formula: C4H12Si
Molecular Weight: 88.22 g/mol
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Product Introduction

Description

Tetramethylsilane is often used as a solvent in studies of electron transport in nonpolar liquids. [, , , , ] Its low dielectric constant and relatively simple molecular structure make it a suitable medium for investigating the behavior of excess electrons in solution.

Future Directions
  • Investigating electron transport properties at high pressures and temperatures to understand the behavior of excess electrons under extreme conditions. []
  • Exploring mixtures of TMS with other nonpolar liquids to understand how solvent properties affect electron transport dynamics. []

Diethylsilane

Relevance: Diethylsilane, like tetramethylsilane, can act as a precursor in the Selective Area Laser Deposition (SALD) process to produce silicon carbide . The molecular structures of both compounds are similar, with diethylsilane possessing two ethyl groups (-C2H5) attached to the central silicon atom instead of the four methyl groups (-CH3) found in tetramethylsilane. Researchers have considered diethylsilane as a potential alternative to tetramethylsilane due to its predicted ability to decompose at lower temperatures, potentially enabling a more controlled and efficient SALD process .

Octamethylcyclotetrasiloxane

Relevance: Octamethylcyclotetrasiloxane, while structurally distinct from tetramethylsilane, has been investigated in mixtures with various compounds, including tetramethylsilane, to study their gas-liquid critical properties . This research aimed to understand the behavior of these mixtures at their critical points, providing insights into their phase behavior and thermodynamic properties.

Carbon Tetrafluoride

Relevance: While not structurally similar to tetramethylsilane, carbon tetrafluoride serves as a reference point when comparing the Debye characteristic temperatures (θD) of different molecules . The Debye characteristic temperature provides insights into the thermal properties of materials, specifically the behavior of lattice vibrations at low temperatures. Comparing the θD of tetramethylsilane with CF4 and C(CH3)4 (neopentane) helps elucidate the influence of molecular structure and intermolecular forces on the thermal properties of these compounds .

Silicon Dioxide

Relevance: Silicon dioxide is a byproduct observed during the Selective Area Laser Deposition (SALD) of silicon carbide using tetramethylsilane as a precursor . The presence of SiO2 as a byproduct indicates the occurrence of side reactions during the decomposition of tetramethylsilane. Researchers have investigated ways to eliminate or minimize the formation of SiO2 during the SALD process to improve the purity and quality of the deposited silicon carbide material.

Source and Classification

Tetramethylsilane is classified under organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. It is primarily obtained as a by-product during the synthesis of methyl chlorosilanes through the direct reaction of methyl chloride with silicon. This process yields various chlorosilanes, with tetramethylsilane being one of the simpler products formed.

Synthesis Analysis

Methods and Technical Details

The synthesis of tetramethylsilane can be achieved through several methods, with one prominent approach involving the reaction of trimethylchlorosilane with methyl magnesium chloride. In a typical procedure, trimethylchlorosilane is introduced into a nitrogen-protected reactor and cooled to low temperatures. Methyl magnesium chloride in diethoxymethane solution is then added dropwise while maintaining a controlled temperature to facilitate the reaction. The resulting mixture undergoes refluxing, followed by distillation to isolate crude tetramethylsilane, which can then be purified using adsorption columns filled with molecular sieves .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: Si(CH₃)₄
  • Molecular Weight: 74.16 g/mol
  • Density: Approximately 0.785 g/cm³ at 20°C
  • Boiling Point: 26°C
  • Melting Point: -111°C

The equivalent environments of all twelve hydrogen atoms in tetramethylsilane result in a single sharp peak in nuclear magnetic resonance spectra, making it an ideal reference compound .

Chemical Reactions Analysis

Reactions and Technical Details

Tetramethylsilane participates in various chemical reactions typical of organosilicon compounds. Notably, it can undergo deprotonation when treated with butyllithium to form trimethylsilylmethyl lithium, a useful alkylating agent . Additionally, tetramethylsilane serves as a precursor in chemical vapor deposition processes for synthesizing silicon carbide or silicon dioxide depending on specific deposition conditions .

In practical applications, tetramethylsilane's volatility allows it to be used effectively in thin-film deposition techniques and as a reagent in organic synthesis.

Mechanism of Action

Process and Data

The mechanism by which tetramethylsilane acts as an internal standard in nuclear magnetic resonance spectroscopy hinges on its unique structural properties. The equivalence of all hydrogen atoms leads to a single resonance peak at zero parts per million (ppm), allowing for straightforward calibration against other compounds . In practice, samples analyzed using nuclear magnetic resonance are dissolved in tetramethylsilane or other suitable solvents, where its presence does not interfere with the sample's spectral data.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetramethylsilane exhibits several notable physical and chemical properties:

  • Volatility: High volatility allows easy evaporation post-analysis.
  • Solubility: Soluble in most organic solvents but poorly soluble in water.
  • Inertness: Chemically inert under standard conditions, minimizing reactions with sample compounds during analysis.
  • Spectrum Characteristics: In nuclear magnetic resonance spectroscopy, it produces a singlet peak due to equivalent hydrogen environments.

These properties make tetramethylsilane particularly advantageous for use as an internal standard in various analytical techniques .

Applications

Scientific Uses

Tetramethylsilane finds diverse applications across scientific disciplines:

  • Nuclear Magnetic Resonance Spectroscopy: It is widely used as an internal reference standard for calibrating chemical shifts in proton (¹H), carbon (¹³C), and silicon (²⁹Si) nuclear magnetic resonance spectroscopy due to its high volatility and inertness .
  • Chemical Vapor Deposition: Utilized as a precursor for producing silicon-based materials such as silicon carbide and silicon dioxide through chemical vapor deposition methods .
  • Organic Synthesis: Acts as an alkylating agent in various organic reactions, contributing to the synthesis of more complex organosilicon compounds.
Introduction to Tetramethylsilane

Historical Development and Discovery of TMS

Tetramethylsilane (TMS, Si(CH₃)₄) was first synthesized in 1911 by Swedish chemist Artur Bygden at the University of Uppsala. Bygden employed a Grignard reagent (methylmagnesium chloride, CH₃MgCl) to reduce silicon tetrachloride (SiCl₄), marking one of the earliest deliberate syntheses of an organosilicon compound [2] [5]. This method aligned with Victor Grignard’s recently developed reaction (for which he received the 1912 Nobel Prize in Chemistry), reflecting contemporary advancements in organometallic chemistry.

The compound’s industrial production became feasible in the 1940s with the advent of the "Direct Process," where methyl chloride (CH₃Cl) reacts with elemental silicon in the presence of a copper catalyst at ≈300°C [1] [8]. This method, commercialized by Eugene Rochow and Richard Müller, generates TMS as a byproduct alongside primary products like dimethyldichlorosilane ((CH₃)₂SiCl₂). The reaction proceeds as:

2 CH₃Cl + Si → (CH₃)₂SiCl₂  

Minor products include TMS (≈2–5% yield) and trimethylsilyl chloride. TMS’s volatility (boiling point: 26–28°C) facilitates purification via distillation [1] [5]. By the mid-20th century, TMS transitioned from a laboratory curiosity to a commercially accessible reagent, enabling its adoption in nuclear magnetic resonance (NMR) spectroscopy.

Structural Analogy to Neopentane and Organosilicon Chemistry

TMS is the silicon analogue of neopentane (C(CH₃)₄), both exhibiting tetrahedral symmetry and Td point group symmetry. This structural similarity arises from sp³ hybridization at the central atom (C in neopentane, Si in TMS) [2] [8]. However, key differences exist due to silicon’s larger atomic radius (111 pm vs. carbon’s 67 pm) and lower electronegativity (1.90 vs. 2.55):

Table 1: Comparative Bond Properties in TMS vs. Neopentane

PropertyTetramethylsilane (TMS)Neopentane
Central AtomSilicon (Si)Carbon (C)
Bond Length186 pm (Si–C)154 pm (C–C)
Bond Strength314 kJ/mol334 kJ/mol
Bond Angle109.5°109.5°
Molecular Weight88.22 g/mol72.15 g/mol

The longer, weaker Si–C bond in TMS results from silicon’s larger size and reduced orbital overlap efficiency. Additionally, silicon’s electropositive nature induces negative hyperconjugation, where electron density from σ(Si–C) bonds delocalizes into adjacent σ*(C–H) orbitals. This phenomenon enhances the stability of TMS and contributes to the high shielding of its protons in NMR spectroscopy [5] [8].

Organosilicon chemistry leverages silicon’s ability to form strong bonds with oxygen (Si–O: 460 kJ/mol) and fluorine (Si–F: 540 kJ/mol). In TMS, the Si–C bond polarity (Siδ+–Cδ−) makes it susceptible to nucleophilic attack at silicon, enabling transformations like deprotonation with butyllithium to form (CH₃)₃SiCH₂Li, a versatile alkylating agent [1] [8].

Significance in Modern Chemistry and Materials Science

NMR Spectroscopy:TMS is the universal reference standard for 1H, 13C, and 29Si NMR spectroscopy in organic solvents. Its utility arises from:

  • Chemical Inertness: Does not react with most analytes [1] [3].
  • Volatility (b.p. 26.6°C): Easily removed post-analysis for sample recovery [1] [2].
  • Symmetry: All 12 hydrogen atoms and 4 carbon atoms are magnetically equivalent, producing a single sharp peak in both 1H and 13C NMR spectra [1] [9].
  • High Shielding: Silicon’s electropositivity deshields adjacent nuclei, shifting its signal upfield (δ = 0 ppm) relative to most organic protons [2] [9]. For aqueous solutions, where TMS is insoluble, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) substitutes as the reference [3].

Table 2: NMR Reference Frequencies of TMS

NuclideΞ Value (MHz)*Chemical Shift (δ)
1H100.0000000.00 ppm
13C25.1450040.00 ppm
29Si19.8671870.00 ppm

*Resonance frequency in a magnetic field where TMS 1H = 100 MHz [3].

Materials Science:

  • Semiconductor Diffusion Barriers: Hydrogenated amorphous nitrogen-doped silicon carbide (α-SiCN:H) films, deposited via plasma-enhanced chemical vapor deposition (PECVD) using TMS or trimethylsilane (3MS), serve as copper diffusion barriers in sub-90-nm integrated circuits. Films derived from 3MS exhibit superior barrier performance due to higher Si–CH3 bond density (FTIR stretch at 1,257 cm−1), which reduces dielectric constant (k ≈ 4.81 vs. 5.68 for TMS-based films) [4].
  • Chemical Vapor Deposition (CVD): TMS acts as a precursor for silicon dioxide (SiO₂) or silicon carbide (SiC) coatings. At 700–900°C, it decomposes to SiC via carbosilane intermediates (e.g., 1,3,5,7-tetramethyl-1,3,5,7-tetrasilaadamantane) [1] [4].

Synthetic Chemistry:TMS participates in methyl-transfer reactions (Parnes reaction), where AlBr₃-catalyzed demethylation delivers methyl groups to carbocations. For example, methylcyclohexane converts to 1,1-dimethylcyclohexane under these conditions [3]:

CH₃-C₆H₁₁ + (CH₃)₄Si → (CH₃)₂C₆H₁₁ + (CH₃)₃SiH  

Table 3: Industrial Applications of TMS

FieldApplicationKey Property Utilized
Analytical ChemNMR reference standardHigh symmetry, volatility
Microelectronicsα-SiCN:H diffusion barriersPrecursor reactivity
Thin-Film TechSiC/SiO₂ CVD coatingsThermal decomposability
Organic SynthesisAlkylating agent (via (CH₃)₃SiCH₂Li)Si–C bond polarity

TMS remains foundational in chemistry due to its unique structural and electronic properties, bridging fundamental research and advanced technological applications.

Properties

CAS Number

75-76-3

Product Name

Tetramethylsilane

IUPAC Name

tetramethylsilane

Molecular Formula

C4H12Si

Molecular Weight

88.22 g/mol

InChI

InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3

InChI Key

CZDYPVPMEAXLPK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C

Solubility

2.22e-04 M
Insoluble in cold concentrated sulfuric acid; soluble in most organic solvents
Very soluble in ethanol and ether
In water, 19.6 mg/L at 25 °C

Synonyms

silane, tetramethyl-
tetramethylsilane
TMSCH2Li

Canonical SMILES

C[Si](C)(C)C

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